N-cyclopentyl-2-(4-(2-(4-ethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide
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Description
“N-cyclopentyl-2-(4-(2-(4-ethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide” is a chemical compound with the molecular formula C23H24N2O2 . It has a molecular weight of 360.4 g/mol .
Synthesis Analysis
The synthesis of such compounds often involves various protocols reported in the literature for the construction of the principal quinoline scaffold . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CCOC1=CC=C (C=C1)C2=NC3=CC=CC=C3C (=C2)C (=O)NC4CCCC4
. The InChI representation is InChI=1S/C23H24N2O2/c1-2-27-18-13-11-16(12-14-18)22-15-20(19-9-5-6-10-21(19)25-22)23(26)24-17-7-3-4-8-17/h5-6,9-15,17H,2-4,7-8H2,1H3,(H,24,26)
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 360.4 g/mol . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 4.7.Scientific Research Applications
Synthesis and Characterization
Research on related compounds involves detailed synthesis and characterization, aiming to explore the chemical properties and potential applications of novel organic compounds. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the relevance of structural modifications in organic molecules to enhance biological activity Hassan, Hafez, & Osman, 2014.
Cytotoxic and Antimicrobial Activities
A significant portion of the research on related compounds focuses on their potential therapeutic applications, particularly their cytotoxic and antimicrobial properties. For example, the study by Talupur, Satheesh, & Chandrasekhar (2021) synthesized novel tetrazole-thiophene-carboxamide derivatives and assessed their antimicrobial efficacy, providing valuable insights into the design of new antimicrobial agents Talupur, Satheesh, & Chandrasekhar, 2021.
Potential Therapeutic Applications
The exploration of novel compounds often aims to identify their therapeutic potential. Studies like those conducted by Atta & Abdel‐Latif (2021) on thiophene-based compounds for in vitro cytotoxicity indicate ongoing efforts to discover new anticancer agents, highlighting the importance of chemical synthesis in the development of therapeutic options Atta & Abdel‐Latif, 2021.
Properties
IUPAC Name |
N-cyclopentyl-2-[4-[[2-(4-ethoxyphenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-2-32-20-13-7-16(8-14-20)15-21(30)24-18-9-11-19(12-10-18)29-27-22(26-28-29)23(31)25-17-5-3-4-6-17/h7-14,17H,2-6,15H2,1H3,(H,24,30)(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYWOVRFJWLNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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